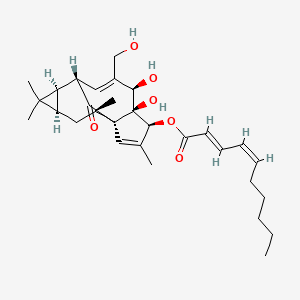

3-O-(2'E,4'Z-decadienoyl)ingenol

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary targets of 3-O-(2’E,4’Z-decadienoyl)ingenol are the intestinal epithelial cells and hepatoma cells . It also targets the Renin-Angiotensin-Aldosterone System (RAAS) and Aquaporins (AQP2, AQP8) .

Mode of Action

3-O-(2’E,4’Z-decadienoyl)ingenol interacts with its targets by inducing cell apoptosis and cell cycle arrest . It also down-regulates the expression of AQP8, AQP2, and Vasopressin type 2 receptor (V2R) .

Biochemical Pathways

The compound affects the glycerophospholipid metabolism and arachidonic acid metabolism pathways . It also influences the RAAS, which plays a crucial role in regulating blood pressure and fluid balance .

Pharmacokinetics

Its bioavailability is likely influenced by its ability to induce apoptosis and cell cycle arrest .

Result of Action

The compound can relieve hepatic and gastrointestinal injuries, reduce ascites volumes, enhance the apoptosis of hepatoma cells, ameliorate abnormal pro-inflammatory cytokines and RAAS levels . It also shows significant anticomplement activity .

Action Environment

The action of 3-O-(2’E,4’Z-decadienoyl)ingenol can be influenced by environmental factors such as the presence of vinegar. Studies have shown that processing Euphorbia kansui (the plant from which the compound is derived) with vinegar can reduce its toxicity while retaining its therapeutic effects .

Análisis Bioquímico

Biochemical Properties

3-O-(2’E,4’Z-decadienoyl)ingenol is a natural diterpene that exhibits significant anticomplement activity with an IC50 of 89.5 μM . This compound interacts with various enzymes and proteins involved in the complement system, inhibiting their activity and thereby modulating immune responses. The nature of these interactions involves binding to specific sites on the enzymes, leading to a reduction in their activity and subsequent downstream effects.

Cellular Effects

3-O-(2’E,4’Z-decadienoyl)ingenol has been shown to exert cytotoxic effects on human normal cell lines L-O2 and GES-1, with IC50 values of 8.22 μM and 6.67 μM, respectively . This compound influences cell function by inducing apoptosis in intestinal epithelial cells via the mitochondrial pathway . Additionally, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 3-O-(2’E,4’Z-decadienoyl)ingenol involves its binding interactions with biomolecules, leading to enzyme inhibition. This compound inhibits the activity of complement system enzymes, thereby reducing their ability to mediate immune responses . The inhibition of these enzymes results in decreased activation of the complement cascade, which plays a crucial role in inflammation and immune regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-(2’E,4’Z-decadienoyl)ingenol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-O-(2’E,4’Z-decadienoyl)ingenol induces apoptosis in intestinal epithelial cells over time, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-O-(2’E,4’Z-decadienoyl)ingenol vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits . The threshold effects observed in these studies indicate the importance of dosage optimization for achieving desired outcomes without causing harm.

Metabolic Pathways

3-O-(2’E,4’Z-decadienoyl)ingenol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound affects metabolic flux and metabolite levels, influencing cellular processes and overall metabolism . The interactions with specific enzymes play a crucial role in determining the compound’s metabolic fate and its impact on cellular function.

Transport and Distribution

Within cells and tissues, 3-O-(2’E,4’Z-decadienoyl)ingenol is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic potential. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its effects.

Subcellular Localization

The subcellular localization of 3-O-(2’E,4’Z-decadienoyl)ingenol plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization within subcellular structures influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(2’E,4’Z-decadienoyl)ingenol typically involves the extraction from Euphorbia kansui roots. The compound is isolated using chromatographic techniques . Specific synthetic routes and reaction conditions are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-O-(2’E,4’Z-decadienoyl)ingenol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: This reaction can reduce double bonds or other functional groups, impacting the compound’s structure and function.

Substitution: This reaction can replace one functional group with another, potentially creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds .

Aplicaciones Científicas De Investigación

3-O-(2’E,4’Z-decadienoyl)ingenol has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

- 3-O-(2’E,4’Z-decadienoyl)-20-deoxyingenol

- 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol

- 3-O-(2’E,4’E-decadienoyl)-ingenol

- Ingenol 3-palmitate

- Ingenol 20-palmitate

- 13-Oxyingenol dodecanoate

- 12-O-tetradecanoylphorbol-13-acetate

- Euphohelioscopin A

- Lathyranoic acid A

Uniqueness

3-O-(2’E,4’Z-decadienoyl)ingenol is unique due to its specific anticomplement activity, which is not commonly found in other diterpenes. This makes it particularly valuable for immunological research and potential therapeutic applications .

Propiedades

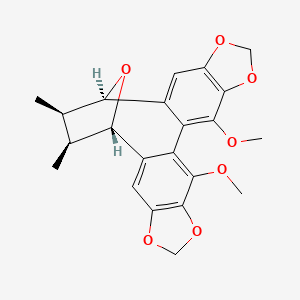

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXZQPNIMGCMHC-JFSCPWEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

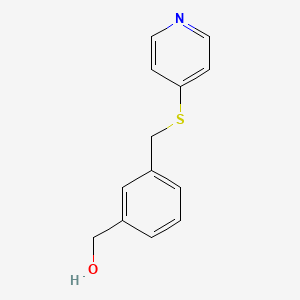

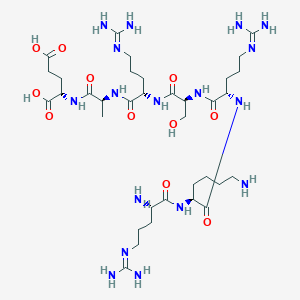

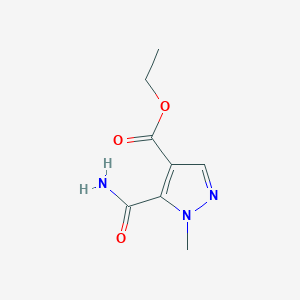

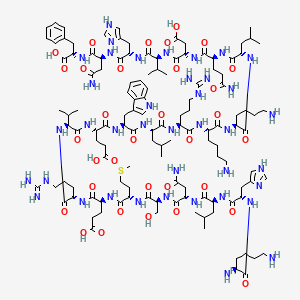

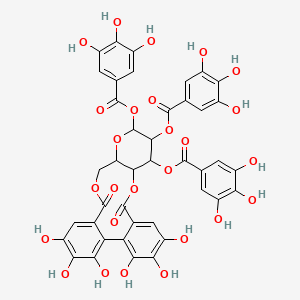

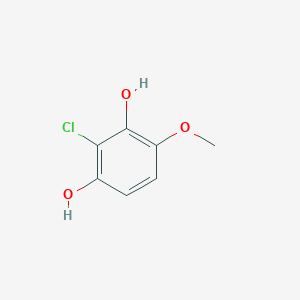

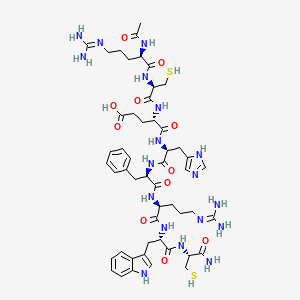

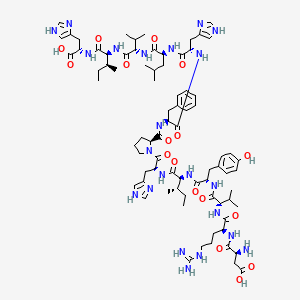

Feasible Synthetic Routes

Q1: How does 3-O-(2'E,4'Z-decadienoyl)ingenol interact with biological systems, and what are the downstream effects?

A1: Research suggests that this compound exhibits anticomplement activity by interfering with the classical pathway of the complement system. [] This pathway is a crucial part of the innate immune response, responsible for eliminating pathogens. While the exact mechanism remains unclear, the compound's ability to disrupt this pathway highlights its potential for modulating immune responses. [] Further, studies indicate that 3-O-EZ can be converted into other diterpenes like ingenol and 20-deoxyingenol when Kansui Radix is stir-fried with vinegar. [] This conversion significantly reduces the toxicity of Kansui Radix while preserving its water-draining activity. []

Q2: What is known about the structure of this compound?

A2: While specific spectroscopic data is not provided in the provided research, we know that this compound is a diterpene with an ingenol skeleton. [] This means it is a natural product derived from isoprene units, often found in plants. It is characterized by a 2'E,4'Z-decadienoyl group attached to the ingenol core at the 3-O position. [, , ]

Q3: Are there any insights into the structure-activity relationship of this compound and its analogs?

A3: Research indicates that the position of the decadienoyl group on the ingenol skeleton is crucial for its activity. [, ] For instance, 20-O-(2′E,4′Z‐decadienoyl) ingenol, where the decadienoyl group is attached at the 20-O position, exhibits both topoisomerase II inhibitory activity and inhibitory activity on cell proliferation. [] In contrast, this compound, with the same group at the 3-O position, does not demonstrate these activities. [] This difference highlights the importance of the substituent's position for biological activity. Additionally, the conversion of this compound to ingenol and 20-deoxyingenol through stir-frying with vinegar significantly reduces its toxicity, suggesting the role of the decadienoyl group in its toxicity profile. []

Q4: What analytical methods are used to study this compound?

A4: Various analytical techniques, including spectroscopy and chemical analysis, are employed to elucidate the structure of this compound and other diterpenes isolated from Euphorbia kansui. [] Additionally, high-performance liquid chromatography (HPLC) methods are utilized to assess the conversion of this compound to other diterpenes during processing. [] These methods allow researchers to quantify the compound and monitor its transformation under different conditions.

Q5: What are the potential applications of this compound based on the available research?

A5: The research highlights the potential of this compound as a tool for modulating the complement system, particularly the classical pathway. [] Given the role of this pathway in immunity and inflammation, understanding how this compound interacts with it could lead to new therapeutic approaches for immune-related disorders.

Q6: Are there any toxicological concerns associated with this compound?

A6: While specific toxicological data for this compound is limited in the provided research, it is known that Euphorbia kansui, the plant from which this compound is derived, contains toxic diterpenes. [, ] Notably, processing techniques like stir-frying with vinegar can significantly reduce the toxicity of Kansui Radix by converting 3-O-EZ and other toxic diterpenes into less toxic compounds. [] This underscores the importance of proper processing and understanding the toxicity profiles of such natural products before their potential therapeutic application.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.